molecular formula C36H74O19 B3137941 HO-Peg18-OH CAS No. 4445-03-8

HO-Peg18-OH

Cat. No.: B3137941
CAS No.: 4445-03-8
M. Wt: 811 g/mol
InChI Key: WPTOGBNHVWOHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg18-OH involves the polymerization of ethylene oxide. The process typically starts with the activation of a hydroxyl group, followed by the sequential addition of ethylene oxide units. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired polymer length and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: HO-Peg18-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form esters, ethers, or other derivatives .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: HO-Peg18-OH is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is significant in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.

Medicine: this compound is used in drug delivery systems to improve the solubility and bioavailability of drugs. PEGylated drugs have longer circulation times and reduced clearance rates, making them more effective in treating diseases .

Industry: In the industrial sector, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its ability to enhance the solubility and stability of active ingredients .

Mechanism of Action

HO-Peg18-OH acts as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the binding of the PROTAC molecule to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Uniqueness: HO-Peg18-OH is unique due to its specific polymer length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications where precise control of molecular properties is essential .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O19/c37-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-35-55-36-34-54-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-38/h37-38H,1-36H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOGBNHVWOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018297
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-heptadecaoxatripentacontane-1,53-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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